2,6-Dimethylquinolin-8-amine
Description
2,6-Dimethylquinolin-8-amine is a quinoline derivative with methyl groups at the 2- and 6-positions and an amine substituent at the 8-position. Quinoline derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and tunable electronic properties .
Key inferred characteristics of 2,6-Dimethylquinolin-8-amine:
Properties
IUPAC Name |
2,6-dimethylquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-5-9-4-3-8(2)13-11(9)10(12)6-7/h3-6H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDYSEMZMLKNLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308676 | |
| Record name | 2,6-Dimethyl-8-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30465-70-4 | |
| Record name | 2,6-Dimethyl-8-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30465-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-8-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylquinolin-8-amine can be achieved through various methods. One common approach involves the cyclization of N-propargyl aniline derivatives using main group metal Lewis acids such as stannic chloride or indium chloride . This method allows for the formation of the quinoline core under aerobic conditions. Another approach involves the Doebner-von Miller reaction, which uses aniline and acrolein in the presence of a strong acid .
Industrial Production Methods: Industrial production of 2,6-Dimethylquinolin-8-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
2,6-Dimethylquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and as a fluorescent probe for biological imaging.
Medicine: It has potential therapeutic applications, including as an antimalarial and anticancer agent.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethylquinolin-8-amine involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. In medicinal applications, the compound may interfere with DNA replication or protein synthesis, leading to the inhibition of cancer cell growth or the destruction of malaria parasites .
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Effects: Methyl groups in 2,6-Dimethylquinolin-8-amine likely improve lipophilicity, favoring membrane permeability in drug delivery, whereas methoxy-substituted analogs (e.g., 6-Methoxyquinolin-8-amine) may exhibit better solubility .
- Biological Activity: 8-Aminoquinolines are historically significant in antimalarial research (e.g., primaquine). The methyl substituents in 2,6-Dimethylquinolin-8-amine might reduce metabolic degradation compared to methoxy analogs .
Biological Activity
2,6-Dimethylquinolin-8-amine, a compound belonging to the quinoline family, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
2,6-Dimethylquinolin-8-amine has the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol. The compound features a quinoline core with methyl groups at positions 2 and 6 and an amine group at position 8, which contributes to its unique chemical properties.
The biological activity of 2,6-Dimethylquinolin-8-amine is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to the active site of various enzymes, thereby blocking their activity. This mechanism is particularly relevant in cancer therapy and malaria treatment.
- DNA Interference : It may interfere with DNA replication processes, contributing to its anticancer properties.
- Protein Synthesis Inhibition : The compound can disrupt protein synthesis pathways, further enhancing its potential as a therapeutic agent against malignancies.
Anticancer Properties
Recent studies have demonstrated the potential of 2,6-Dimethylquinolin-8-amine as an anticancer agent. For instance:
- Case Study : A study published in 2021 investigated the compound's effects on various cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis in breast cancer cells. The underlying mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
Antimalarial Activity
The compound has also been evaluated for its antimalarial properties:
- Research Findings : In vitro assays showed that 2,6-Dimethylquinolin-8-amine exhibits potent activity against Plasmodium falciparum, with IC50 values comparable to established antimalarial drugs. The mechanism appears to involve disruption of heme detoxification pathways in the malaria parasite .
Comparative Analysis with Similar Compounds
To understand the unique properties of 2,6-Dimethylquinolin-8-amine, a comparison with similar compounds is useful:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Quinoline | No methyl or amine groups | Limited biological activity |
| 2-Methylquinoline | Single methyl group at position 2 | Moderate antibacterial activity |
| 8-Aminoquinoline | Amine group at position 8 | Antimalarial properties |
| 2,6-Dimethylquinolin-8-amine | Two methyl groups + amine group | Strong anticancer and antimalarial activity |
Applications in Scientific Research
The compound serves multiple roles in scientific research:
- Fluorescent Probes : Its structural properties allow it to be used as a fluorescent probe for biological imaging, aiding in the visualization of cellular processes.
- Organic Synthesis : It acts as a valuable scaffold for synthesizing other biologically active compounds.
- Coordination Chemistry : The compound can function as a ligand in coordination chemistry applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
